molecular formula C21H22N4OS B2387640 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 941946-05-0

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2387640
CAS RN: 941946-05-0
M. Wt: 378.49
InChI Key: GRGBUILPGXNYTD-UHFFFAOYSA-N
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Description

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it has been proposed that it exerts its biological activity by modulating various signaling pathways in cells. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis by targeting specific proteins involved in the cell cycle and apoptosis. In inflammation, it has been shown to inhibit the production of inflammatory cytokines by modulating the activity of transcription factors. In neurological disorders, it has been shown to modulate the activity of neurotransmitters and receptors.
Biochemical and Physiological Effects:
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, it has been shown to reduce inflammation and oxidative stress by inhibiting the production of inflammatory cytokines and reactive oxygen species. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of neurotransmitters and receptors.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under various conditions. However, the limitations of using N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which may limit its applications in certain fields of research.

Future Directions

There are several future directions for the research of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide. In medicine, it can be further studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In agriculture, it can be further investigated as a potential pesticide and herbicide for crop protection. In material science, it can be further studied as a potential precursor for the synthesis of novel materials with unique properties. Additionally, the mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide can be further elucidated to better understand its biological activity and potential applications.

Synthesis Methods

The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide involves the reaction of 4-(6-(piperidin-1-yl)pyridazin-3-yl)aniline with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a base. The reaction proceeds via nucleophilic substitution and subsequent cyclization to form the desired product. The synthesis method has been optimized to obtain high yields and purity of the product.

Scientific Research Applications

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide has shown potential applications in various fields of scientific research. In medicine, it has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agriculture, it has been investigated as a potential pesticide and herbicide due to its herbicidal and insecticidal properties. In material science, it has been studied as a potential precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(15-18-5-4-14-27-18)22-17-8-6-16(7-9-17)19-10-11-20(24-23-19)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13,15H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGBUILPGXNYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

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